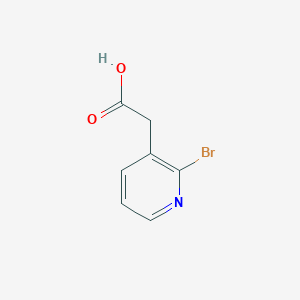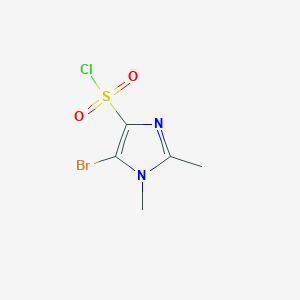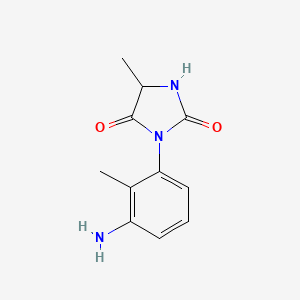
2-(2-Bromopyridin-3-yl)acetic acid
Descripción general
Descripción
“2-(2-Bromopyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 g/mol . It is an important intermediate in the synthesis of many compounds and has been used for a variety of purposes, including as a reagent in chemical synthesis, a ligand in coordination chemistry, and a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals and has been studied for its potential applications in the fields of biochemistry and physiology.
Synthesis Analysis
The reactivity of brominated pyridines, such as “this compound”, has been extensively studied. For instance, 2-hydroxy-6-bromopyridine can be formed by reacting concentrated solutions of various acids with 2,6-dibromopyridine, indicating potential for diverse chemical transformations.Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C7H6BrNO2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H,10,11) . The Canonical SMILES representation is C1=CC(=C(N=C1)Br)CC(=O)O . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 216.03 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 214.95819 g/mol . The topological polar surface area is 50.2 Ų . The compound has a complexity of 151 .Aplicaciones Científicas De Investigación
Reactivity and Chemical Transformations
- The reactivity of brominated pyridines, such as 2-(2-Bromopyridin-3-yl)acetic acid, has been extensively studied. For instance, 2-hydroxy-6-bromopyridine can be formed by reacting concentrated solutions of various acids with 2,6-dibromopyridine, indicating potential for diverse chemical transformations (Wibaut, Haayman, & Dijk, 2010).
Synthesis of Complex Compounds
- The synthesis of complex organic compounds, such as 1-methyl-3,5,6-tribromopyridone-2 and subsequent conversion into tetrabromopyridine, demonstrates the utility of bromopyridines in advanced organic synthesis (Wibaut & Wagtendonk, 2010).
Crystallographic and Structural Studies
- Crystallographic studies have been conducted on similar compounds, such as 3-amino-5-bromo-2-iodopyridine, to understand their molecular structures and intermolecular interactions, which is crucial for material science and medicinal chemistry (Bunker et al., 2008).
Catalytic Applications
- Bromopyridines like 3-bromopyridine-4-carbaldehyde have been used in palladium-catalyzed cyclizations, highlighting their potential in catalytic processes for the synthesis of diverse organic compounds (Cho & Kim, 2008).
Synthesis of Medicinally Relevant Compounds
- The synthesis and investigation of compounds derived from bromopyridines, such as various esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids, have shown potential in medicinal chemistry due to their various biological activities (Salionov, 2015).
Green Chemistry and Synthesis
- The use of acetic acid functionalized poly(4-vinylpyridinium) bromide in the synthesis of trisubstituted imidazoles demonstrates an environmentally friendly approach to chemical synthesis (Sonyanaik et al., 2018).
Development of Novel Chemical Methodologies
- Research on the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids and related compounds has contributed to the development of new methodologies in synthetic chemistry (Chui et al., 2004).
Mecanismo De Acción
Target of Action
Mode of Action
Result of Action
Análisis Bioquímico
Biochemical Properties
2-(2-Bromopyridin-3-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel heterocyclic compounds with potential biological activities. The compound’s reactivity and chemical transformations have been extensively studied, indicating its potential for diverse chemical transformations. The interactions of this compound with enzymes and proteins are crucial for its role in biochemical reactions.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have low toxicity to aquatic organisms and may be used as a biodegradable alternative to traditional pollutants. Its impact on cell signaling pathways and gene expression is significant for understanding its cellular effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities. Its binding interactions with enzymes and proteins are crucial for its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Its stability and degradation are important factors in understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed in these studies. Understanding the dosage effects is crucial for determining the safe and effective use of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in metabolic pathways is significant for understanding its biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Its localization and accumulation within cells are important factors in understanding its transport and distribution .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within cells. Understanding its subcellular localization is crucial for determining its biochemical properties and cellular effects .
Propiedades
IUPAC Name |
2-(2-bromopyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFJMOYWRSHXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227578-15-5 | |
| Record name | 2-(2-bromopyridin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)
amine hydrochloride](/img/structure/B1381884.png)



![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)



![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)
![5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1381896.png)


